molecular formula C11H17F2NO4 B1600116 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid CAS No. 661458-34-0

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Cat. No.: B1600116
CAS No.: 661458-34-0
M. Wt: 265.25 g/mol
InChI Key: BEYLYGCFFXJNQM-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” is a type of organic compound. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acids were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical and Chemical Properties Analysis

The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature. They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Scientific Research Applications

Chemical Synthesis and Modification

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid serves as a pivotal reagent in chemical synthesis, especially in the tert-butoxycarbonylation of acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The process is notable for its high yield and chemoselectivity under mild conditions, making it essential for creating complex molecules with specific functional groups for further research applications (Saito et al., 2006).

Advanced Organic Reactions

It is instrumental in advanced organic reactions, including the Curtius rearrangement for the synthesis of Boc-protected amines, providing a pathway to protected amino acids. This method is celebrated for its mild and efficient one-pot process that enables the formation of crucial intermediates for pharmaceuticals and peptide synthesis (Lebel & Leogane, 2005).

Synthesis of Anhydrides and Esters

Furthermore, the reaction between carboxylic acids and dialkyl dicarbonates in the presence of a weak Lewis acid highlights its role in synthesizing esters and anhydrides. This reaction is particularly advantageous for its high yields and the compatibility with a wide range of substrates, underscoring its utility in creating esters, which are fundamental in the development of various organic compounds (Bartoli et al., 2007).

Deprotection Techniques

The compound also plays a critical role in the selective deprotection of the tert-butyloxycarbonyl group, a process essential for peptide synthesis. This application is vital for the production of peptides and proteins with specific sequences and functions, which has implications for both research and therapeutic applications (Bodanszky & Bodanszky, 2009).

Nucleophilic Substitutions and Radical Reactions

Moreover, tert-butyl phenylazocarboxylates, which can be derived from this compound, are used as versatile building blocks in synthetic organic chemistry. They are particularly noted for their applications in nucleophilic substitutions and radical reactions, enabling the modification of aromatic rings under mild conditions. This utility is crucial for the development of novel organic compounds with potential applications in drug discovery and material science (Jasch et al., 2012).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as n-boc-protected amino acids, are often used in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. As a Boc-protected amino acid, it can participate in peptide synthesis. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .

Biochemical Pathways

The compound is involved in the synthesis of peptides, which are crucial components of proteins and play vital roles in biological processes . The exact biochemical pathways affected by this compound would depend on the specific peptides being synthesized.

Result of Action

The primary result of the action of 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is the synthesis of peptides. The compound, as a Boc-protected amino acid, can be incorporated into peptide chains, contributing to the diversity and complexity of peptide structures . The removal of the Boc group allows for further reactions to occur, leading to the formation of more complex molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in peptide synthesis, which often requires specific pH levels, temperatures, and solvent conditions . Additionally, the compound’s stability can be affected by factors such as temperature and the presence of other reactive species .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for this compound involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis. This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid plays a significant role in biochemical reactions as a protecting group for amines. It interacts with enzymes and proteins that are involved in the synthesis and modification of peptides and other biomolecules. The compound is known to interact with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is crucial for the protection of amine groups during synthetic processes, preventing unwanted reactions and ensuring the integrity of the final product.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, it influences cell function by preventing premature reactions that could disrupt cellular processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that the amine groups remain intact until the desired point in the synthetic process .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with amine groups. This linkage is resistant to a variety of chemical conditions, making it an effective protecting group. The removal of the tert-butoxycarbonyl group is typically achieved through acid-catalyzed hydrolysis, which results in the release of the free amine and the formation of carbon dioxide and tert-butanol . This mechanism ensures that the amine group is protected during the synthetic process and can be selectively deprotected when needed.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under a variety of conditions, but its effects can change over time depending on the specific experimental setup. For example, prolonged exposure to acidic conditions can lead to the gradual deprotection of the amine group . Long-term studies have shown that the compound can maintain its protective effects for extended periods, but careful control of experimental conditions is necessary to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products . Studies have shown that there is a threshold dose beyond which the protective effects are outweighed by potential toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and modification of peptides and other biomolecules. The compound interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is crucial for the protection of amine groups during synthetic processes, ensuring the integrity of the final product and preventing unwanted side reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where it can exert its protective effects . The distribution of the compound is influenced by factors such as its chemical properties and the presence of specific transporters that facilitate its movement within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can effectively protect amine groups during synthetic processes . The localization of the compound is crucial for its function, as it ensures that the protective effects are exerted in the appropriate cellular context.

Properties

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYLYGCFFXJNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435750
Record name 1-(TERT-BUTOXYCARBONYL)-4,4-DIFLUOROPIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661458-34-0
Record name 1-(1,1-Dimethylethyl) 4,4-difluoro-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661458-34-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(TERT-BUTOXYCARBONYL)-4,4-DIFLUOROPIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate, 13e, (4.6 g, 16.5 mmol) in THF (18 mL), methanol (18 mL) and H2O (9 mL) was added lithium hydroxide (3.45 g, 82.22 mmol). The reaction mixture was stirred at room temperature for 1 hour. All volatiles were removed under reduced pressure. The residue was diluted with a slight amount of water and ether. The layers were separated and the organic phase was discarded. The aqueous phase was acidified to pH 3 with the addition of aqueous saturated KHSO4 solution. The product was extracted with EtOAc. The organic phase was washed with water, dried over MgSO4, filtered and evaporated to dryness. The resulting product was used without further purification.
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4.6 g
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3.45 g
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18 mL
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18 mL
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9 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

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